Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Overview
Description
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure This particular compound is characterized by its unique structure, which includes multiple hydroxymethyl groups and a fused imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, facilitating the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition or activation of specific enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar ring structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Thiazole: Another heterocyclic compound with sulfur in the ring, providing distinct reactivity and uses.
Uniqueness
Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its multiple hydroxymethyl groups and fused imidazole ring system.
Properties
IUPAC Name |
3,4,6-tris(hydroxymethyl)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O5/c12-1-9-4-5(11(3-14)7(9)16)10(2-13)6(15)8-4/h4-5,12-14H,1-3H2,(H,8,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAIFQCNPCBECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C2C(N(C(=O)N2)CO)N(C1=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884123 | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-82-1 | |
Record name | Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5001-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolacetylenediureine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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